Icosa-5,8,11,13-tetraenoic acid
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Overview
Description
Icosa-5,8,11,13-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 8, 11 and 13.
Scientific Research Applications
Synthesis of Highly Unsaturated Marine Lipid Hydrocarbons
Research has demonstrated the synthesis of hydrocarbons starting from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid, including naturally occurring (all-Z)-henicosa-1,6,9,12,15,18-hexaene and (all-Z)-pentadeca-3,6,9,12-tetraen-1-yne, showcasing the chemical versatility and potential applications of icosa-5,8,11,13-tetraenoic acid derivatives in synthesizing complex marine lipids (Holmeide, Skattebol, & Sydnes, 2001).
Phospholipase A2 Inhibition
Another study focused on the synthesis of polyunsaturated trifluoromethyl ketones from icosa-5,8,11,14,17-pentaenoic acid and docosa-4,7,10,13,16,19-hexaenoic acid to explore potential inhibitors of cytosolic phospholipase A2. These compounds, derived from this compound, are investigated for their role in inhibiting enzymes involved in inflammatory processes (Holmeide & Skattebol, 2000).
Monoacylglycerol Hydrolysis Inhibition
In the context of drug development, a study synthesized a series of 2-arachidonoylglycerol (2-AG) analogues to inhibit monoacylglycerol lipase activity. This includes compounds like oxiran-2-ylmethyl and tetrahydro-2H-pyran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, highlighting the pharmaceutical applications of this compound derivatives in modulating endocannabinoid systems (Cisneros et al., 2007).
Quantitation of Phospho-anandamide
This compound derivatives have also been utilized in the synthesis of tetra-deuterated phospho-anandamide (pAEA) for quantitation in biological studies, facilitating the exploration of novel biosynthetic pathways in neurochemistry and inflammation research (Cheng et al., 2008).
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(5E,8E,11E,13E)-icosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-10,12-13,15-16H,2-6,11,14,17-19H2,1H3,(H,21,22)/b8-7+,10-9+,13-12+,16-15+ |
InChI Key |
IJAXPCZCTKDWBJ-VAGPFTOWSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCCC=CC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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